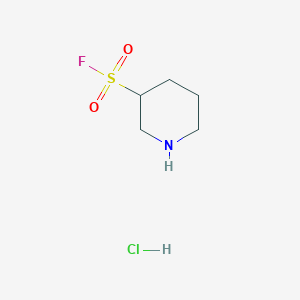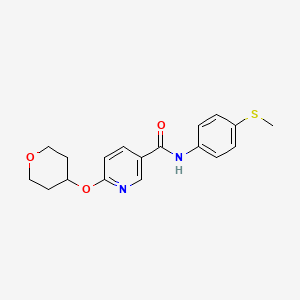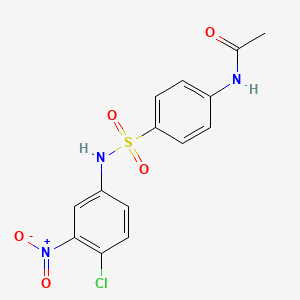
N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide” is a chemical compound with the molecular formula C14H12ClN3O5S . It is a derivative of acetamide .
Molecular Structure Analysis
The molecular structure of “N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide” can be confirmed by various spectroanalytical data such as NMR and IR .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : A study by Patel, Nimavat, Vyas, and Patel (2011) details the synthesis of compounds related to N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide. These compounds exhibit antimicrobial activity against species like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, R. N., et al., 2011).
Synthesis and Characterization of Polymers : Mehdipour‐Ataei, Sarrafi, and Hatami (2004) synthesized a novel diamine with a built-in sulfone, ether, and amide structure, which is closely related to the chemical structure . This compound was used to create various polyimides, highlighting its utility in the development of new polymer materials with specific properties like thermal stability (Mehdipour‐Ataei, S., et al., 2004).
Synthesis of Nonproteinogenic Amino Acids : Monteiro, Kołomańska, and Suárez (2010) presented methods for synthesizing novel N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives. These non-natural amino acids, which incorporate a similar sulfonamide structure, demonstrate the compound's relevance in the synthesis of specialized amino acids (Monteiro, L. S., et al., 2010).
Carbonic Anhydrase Inhibitors : Ulus et al. (2013) synthesized derivatives that included 4-amino-N-(4-sulfamoylphenyl)benzamide, which showed effective inhibition against carbonic anhydrase isoforms. This indicates potential applications in therapeutic agents targeting this enzyme (Ulus, R., et al., 2013).
Cytotoxic Activity Against Cancer Cell Lines : Ravichandiran et al. (2019) investigated the synthesis and anticancer evaluation of certain derivatives. These compounds showed significant cytotoxic activity against human cancer cell lines, suggesting the potential use of related compounds in cancer treatment (Ravichandiran, P., et al., 2019).
Wirkmechanismus
Mode of Action
The presence of a sulfonyl group and a nitrophenyl group suggests that it might interact with its targets through hydrogen bonding or electrostatic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures have been shown to influence various biochemical pathways, including inflammatory response and cellular signaling .
Pharmacokinetics
The pharmacokinetic properties of N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide, including its absorption, distribution, metabolism, and excretion (ADME), are not well studied. Its bioavailability is also unknown. The compound’s molecular weight (369.78 g/mol) and LogP value (5.33) suggest that it might have reasonable membrane permeability, which could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide’s action are currently unknown. Given its complex structure, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
N-[4-[(4-chloro-3-nitrophenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5S/c1-9(19)16-10-2-5-12(6-3-10)24(22,23)17-11-4-7-13(15)14(8-11)18(20)21/h2-8,17H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVBQNZKWADGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

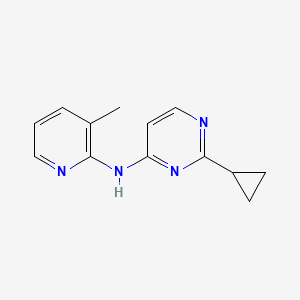
![N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide](/img/structure/B2479469.png)
![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B2479470.png)
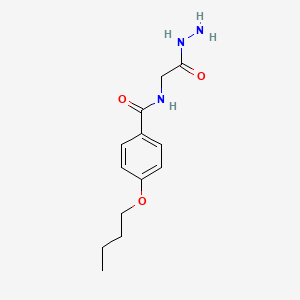
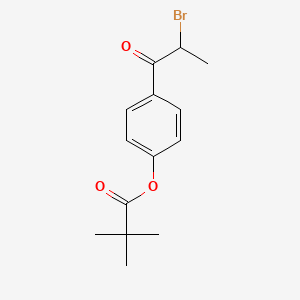
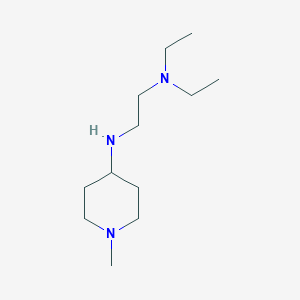
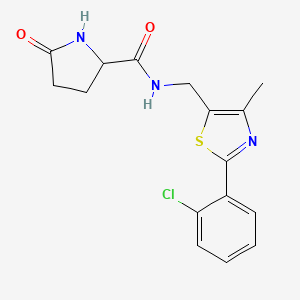
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2479476.png)
![6-(3,3-Diphenylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2479479.png)


![N'-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2479484.png)
